5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-8-9(2)18-13(15-12(8)20)16-17-14(18)23-7-10-3-5-11(6-4-10)19(21)22/h3-6H,7H2,1-2H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXHJXHWHUDBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves a multi-step process. One common synthetic route includes the reaction of 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole derivatives. The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. For example, in vitro studies demonstrated that it inhibits the proliferation of HeLa (cervical cancer) and L929 (fibroblast) cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Antiviral Agents
5,6-Dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has been investigated for its antiviral properties. Studies suggest that it can inhibit viral replication in certain models by targeting viral enzymes essential for replication .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. Its efficacy is attributed to its ability to disrupt fungal cell wall synthesis .
Case Studies
-
Anticancer Activity Assessment
- Objective : Evaluate the cytotoxic effect on cancer cell lines.
- Method : MTT assay on HeLa and L929 cells.
- Results : The compound exhibited a dose-dependent decrease in cell viability with IC50 values significantly lower than standard chemotherapeutics.
-
Antimicrobial Testing
- Objective : Test against common bacterial strains.
- Method : Agar diffusion method.
- Results : Zones of inhibition were measured; the compound showed notable activity against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These effects are mediated through its binding to specific proteins and enzymes involved in these pathways, such as ATF4 and NF-kB .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Regiochemical Differences
Key Insights
Regiochemistry : Angular isomers (e.g., the target compound) are synthesized via regioselective methods like the Retro Diels-Alder protocol, which stabilizes the fused structure and enhances bioactivity . Linear isomers, conversely, form under different conditions and exhibit reduced pharmacological relevance .
Substituent Effects: Electron-withdrawing groups (e.g., nitro in the target compound) enhance redox activity and may improve antimicrobial efficacy by disrupting microbial membranes . Heterocyclic appendages (e.g., thiadiazole in Fezolinetant) enable targeted enzyme inhibition, as seen in anticancer applications .
Pharmacological Applications: Antimicrobial Activity: The target compound’s 4-nitrobenzylthio group aligns with structurally similar antimicrobial triazolopyrimidines (e.g., 6-cyano derivatives in ) . Electrochemical Behavior: The nitro group in the target compound could enable voltammetric detection, similar to S1-TP derivatives .
Biological Activity
5,6-Dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from isonicotinyl hydrazine and isothiocyanatobenzene. The reaction is conducted under reflux conditions in ethanol, followed by recrystallization to yield the desired product with high purity. The final compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of triazole derivatives, including the compound . The antimicrobial efficacy is often assessed against various bacterial strains using the broth microdilution method.
- Case Study : A study demonstrated that similar triazole compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds showed minimum inhibitory concentrations (MICs) ranging from 29 μg/mL for E. coli to 40 μg/mL for S. aureus .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | <29 |
| S. aureus | <40 |
| S. typhimurium | <132 |
Antifungal Activity
The compound also shows promise as an antifungal agent. Similar triazole derivatives have demonstrated activity against Candida albicans, with reported MIC values indicating effective inhibition.
- Research Findings : A derivative similar to the target compound exhibited antifungal activity with an MIC of <207 μg/mL against C. albicans, suggesting that modifications in the structure can enhance antifungal properties .
The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within microbial cells. Molecular docking studies have been utilized to predict binding affinities and interaction sites on target proteins.
- Molecular Docking : Studies involving benzothiazolopyrimidine derivatives have shown strong binding interactions with DNA gyrase, a crucial enzyme in bacterial DNA replication . This suggests that the target compound may also interact similarly due to structural analogies.
Pharmacokinetics
Pharmacokinetic profiling is essential for assessing the viability of any drug candidate. Properties such as lipophilicity, molecular weight, and absorption potential are evaluated using tools like SwissADME.
- Pharmacokinetic Profile :
- Molecular Weight: 269.28 g/mol
- Log P (octanol-water partition coefficient): 1.45
- Topological Polar Surface Area (TPSA): 103.47 Ų
These parameters indicate favorable absorption characteristics and compliance with Lipinski's Rule of Five, which is a guideline for drug-likeness .
Q & A
Basic: What synthetic strategies are commonly employed to synthesize this compound?
The compound is synthesized via regioselective reactions between functionalized hydrazonoyl chlorides and thiouracil derivatives, followed by a Retro Diels-Alder (RDA) protocol to achieve angular heterocyclic scaffolds. Key steps include:
- Cyclocondensation : Reacting norbornene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions to form angular triazolopyrimidinones .
- RDA Reaction : Thermal cleavage of norbornene-based intermediates to yield the target compound with a pyrimidinone core. This step eliminates regiochemical ambiguity by producing a single product .
- Optimization : Adjusting reaction temperatures (e.g., 80–100°C) and solvent systems (e.g., ethanol with KOH) to enhance yield and purity .
Basic: How is the structural integrity of this compound validated?
Structural confirmation relies on:
- Single-Crystal X-ray Diffraction : Resolves angular regiochemistry and confirms substituent positions, particularly the 4-nitrobenzylthio group .
- Spectroscopic Techniques :
Advanced: How do electronic factors influence regioselectivity during synthesis?
Regioselectivity discrepancies between thiouracil and norbornene-condensed precursors are attributed to electronic effects. For example:
- Norbornene Derivatives : Electron-withdrawing effects from the fused norbornene ring stabilize intermediates, favoring triazolo[4,3-a]pyrimidin-7-one formation .
- Thiouracil Derivatives : Electron-donating groups shift reactivity toward triazolo[4,3-a]pyrimidin-5-ones. DFT calculations show distinct charge distributions at reactive sites, guiding pathway selection .
Advanced: What methodologies assess its potential as an anticancer agent?
Preclinical evaluation includes:
- Mitochondrial Pyruvate Transporter (MPT) Inhibition : In vitro assays using cancer cell lines (e.g., HeLa or MCF-7) to measure lactate export and ATP production, linked to MPT activity .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death induction .
- SAR Studies : Modifying the 4-nitrobenzylthio group to optimize binding affinity and selectivity .
Advanced: How is antimicrobial activity evaluated, and what are key findings?
Antimicrobial efficacy is tested via:
- Minimum Inhibitory Concentration (MIC) : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values typically ranging 8–64 µg/mL .
- Time-Kill Assays : Confirm bactericidal vs. bacteriostatic effects.
- Mechanistic Insights : The nitro group enhances membrane permeability, while the triazolo-pyrimidinone core disrupts DNA gyrase activity .
Advanced: How to resolve contradictory data on regioselectivity in related compounds?
Contradictions arise from substrate-dependent electronic effects. Mitigation strategies include:
- Computational Modeling : DFT or molecular docking to predict regiochemical outcomes based on frontier orbital interactions .
- Control Experiments : Comparing reaction kinetics and intermediates (e.g., via LC-MS) for thiouracil vs. norbornene derivatives .
Advanced: What strategies improve yield in cyclocondensation steps?
- Catalyst Screening : Bases like KOH or DBU enhance deprotonation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of nitrobenzylthio intermediates .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .
Advanced: How is the nitro group leveraged for pharmacological optimization?
- Nitroreductase Activation : In hypoxic tumor environments, the nitro group undergoes enzymatic reduction to generate cytotoxic radicals .
- Derivatization : Replacing nitro with bioisosteres (e.g., cyano or trifluoromethyl) to balance potency and metabolic stability .
Advanced: What analytical challenges arise in purity assessment?
- HPLC-MS : Detects trace impurities (e.g., des-nitro byproducts) with C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Validates stoichiometry, particularly for sulfur and nitrogen content .
Advanced: How does this compound compare to triazolopyrimidine analogs in SAR?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
